2-(Pyrrolidin-3-yl)thiazole
Overview
Description
2-(Pyrrolidin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The compound 2-(Pyrrolidin-3-yl)thiazole is a bioactive molecule characterized by the pyrrolidine ring and its derivatives Compounds containing pyrrolidine and thiazole ring systems have been found to be antibacterial agents .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole-containing molecules have been known to influence various biochemical pathways .
Result of Action
Thiazole-containing molecules have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Action Environment
The influence of steric factors on biological activity has been investigated for compounds characterized by the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thioamides with α-halo ketones under basic conditions, leading to the formation of the thiazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving cyclization of amines with suitable electrophiles.
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to ensure high yield and purity. These methods involve the use of automated reactors that allow precise control over reaction conditions such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and halogenated thiazole compounds.
Scientific Research Applications
2-(Pyrrolidin-3-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-2-yl)thiazole
- 2-(Pyrrolidin-4-yl)thiazole
- 2-(Piperidin-3-yl)thiazole
Uniqueness
2-(Pyrrolidin-3-yl)thiazole is unique due to its specific ring structure, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-8-5-6(1)7-9-3-4-10-7/h3-4,6,8H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKESXMXWTJZWLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716894 | |
Record name | 2-(Pyrrolidin-3-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630121-89-0 | |
Record name | 2-(Pyrrolidin-3-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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